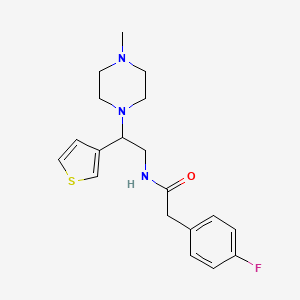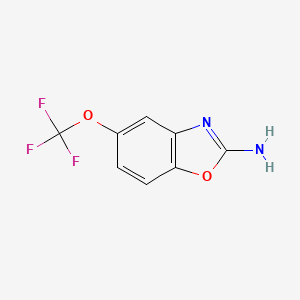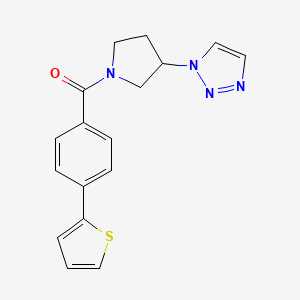
(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Quinoline, an essential heterocyclic compound, has become vital due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Scientific Research Applications
Antiproliferative Activity in Cancer Research
- 2-Anilino-3-Aroylquinolines in Cancer Treatment : Research on 2-anilino-3-aroylquinolines, structurally related to the compound , has demonstrated notable antiproliferative activity against various human cancer cell lines. These compounds have been found effective in inhibiting tubulin polymerization, leading to apoptosis in cancer cells. This suggests their potential as therapeutic agents in cancer treatment (Srikanth et al., 2016).
Fluorescence Applications
- Fluorescent Labeling Reagent : The compound 6-Methoxy-4-quinolone, structurally similar to the query compound, exhibits strong fluorescence in a wide pH range, making it useful as a fluorescent labeling reagent in biomedical analysis. This characteristic is particularly valuable for the detection and quantification of biological molecules (Hirano et al., 2004).
Synthesis and Application in Neurological Disorders
- Synthesis for PET Imaging in Parkinson's Disease : The synthesis of HG-10-102-01, a compound similar to the query chemical, and its use in PET imaging for Parkinson's disease has been explored. Such compounds can help in the visualization and study of specific enzymes related to neurological disorders (Wang et al., 2017).
Antitubercular Agents
- Anti-tubercular Activity : Studies have shown that compounds like 2-methoxy-3-(thiophen-2-ylmethyl)quinoline, which are chemically related to the query compound, exhibit antitubercular activity. Such compounds offer a potential avenue for developing new treatments for tuberculosis (Karkara et al., 2020).
Spectroscopic Properties
- Study of Spectroscopic Properties : The spectroscopic properties of similar compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, have been investigated. Understanding these properties is crucial for applications in material science and photophysics (Al-Ansari, 2016).
properties
IUPAC Name |
[4-(4-ethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-2-27-17-9-7-16(8-10-17)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-28-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYABPAHLBIRSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)

![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)


![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)
![2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2383992.png)


![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2383996.png)